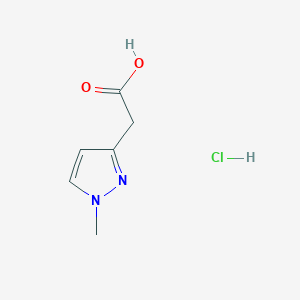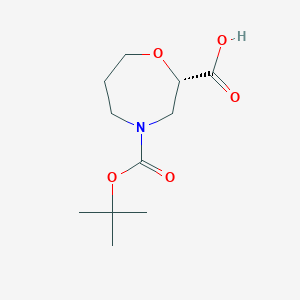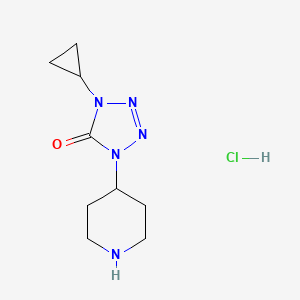![molecular formula C8H7ClN2 B1469623 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1256803-09-4](/img/structure/B1469623.png)
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is a derivative of pyrrolo[2,3-b]pyridine, which is a heterocyclic compound that is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methyl group at the 3-position .Aplicaciones Científicas De Investigación
Application 1: FGFR Inhibition
- Summary of Application: Abnormal activation of Fibroblast Growth Factor Receptors (FGFRs) plays a crucial role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: This involves the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: The study reported that these derivatives have shown promising results in inhibiting the abnormal activation of FGFRs, thus potentially aiding in cancer therapy .
Application 2: Blood Glucose Reduction
- Summary of Application: Compounds with pyridine scaffolds have shown efficacy in reducing blood glucose levels .
- Methods of Application: This involves the synthesis and administration of compounds with pyridine scaffolds .
- Results or Outcomes: These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 3: Carbonic Anhydrase IX Inhibition
- Summary of Application: Carbonic Anhydrase IX (CAIX) is a protein that is overexpressed in many types of tumors. Therefore, targeting CAIX represents an attractive strategy for cancer therapy .
- Methods of Application: This involves the synthesis of pyridine derivatives with polar moieties on the phenyl ring .
- Results or Outcomes: The study reported that these derivatives have shown promising results in inhibiting the action of CAIX, thus potentially aiding in cancer therapy .
Application 4: Chemical Synthesis
- Summary of Application: “5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application: This compound can be used as a building block in the synthesis of a wide range of other compounds .
- Results or Outcomes: The specific outcomes depend on the compounds being synthesized .
Application 5: Halogenated Heterocycles
- Summary of Application: “5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that have been widely used in medicinal chemistry and drug discovery .
- Methods of Application: This compound can be used as a building block in the synthesis of a wide range of other compounds .
- Results or Outcomes: The specific outcomes depend on the compounds being synthesized .
Application 6: Synthesis of Other Compounds
- Summary of Application: “5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of various other compounds .
- Methods of Application: This compound can be used as a building block in the synthesis of a wide range of other compounds .
- Results or Outcomes: The specific outcomes depend on the compounds being synthesized .
Propiedades
IUPAC Name |
5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBWBKPMVCCGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857314 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1256803-09-4 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)

![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)



![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)